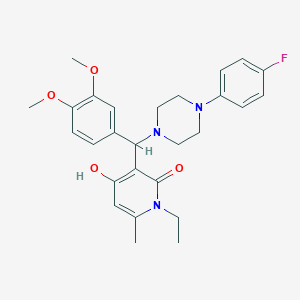

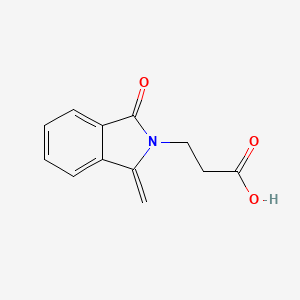

3-((3,4-dimethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups. It contains a pyridinone ring, which is a type of heterocyclic compound. The molecule also has a piperazine ring, which is a common feature in many pharmaceutical drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperazine ring might be introduced using a reaction with a suitable diamine. The pyridinone ring could potentially be formed through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring is often involved in reactions with acids and bases. The pyridinone ring might be reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific arrangement of its functional groups. For example, the presence of the piperazine ring might make the compound basic. The compound is likely to be solid at room temperature .Applications De Recherche Scientifique

Pharmacological Properties

- The compound has been investigated for its interaction with various serotonin receptors, specifically 5-HT(2A), 5-HT(2B), and 5-HT(2C) in rats, indicating its potential influence on serotonin-related behaviors (Vickers et al., 2001).

Crystal Structure Analysis

- Research on similar compounds has involved crystal structure and Hirshfeld surface analysis, which can provide insights into the molecular configuration and potential interactions of the compound (Ullah & Stoeckli-Evans, 2021).

Cancer Research

- Studies have shown that analogs of this compound can induce apoptosis in cancer cells, demonstrating potential applications in cancer treatment. These compounds were found to downregulate Bcl-2 protein levels and cause G2/M cell cycle arrest in cancer cells (Lee et al., 2013).

Hypotensive Activity

- Derivatives of this compound have been found to show hypotensive activity, indicating their potential use in managing high blood pressure. These compounds can decrease sympathetic nerve activity and block pressor effects of norepinephrine, suggesting a role in cardiovascular medicine (Mccall et al., 1982).

Synthesis Methods

- Research has been conducted on the synthesis of flunarizine, a drug belonging to calcium channel blockers, which is structurally related to the compound . Such research provides valuable insights into potential synthetic pathways for pharmaceutical applications (Shakhmaev et al., 2016).

Antimicrobial Activities

- Studies have investigated the antimicrobial activities of norfloxacin derivatives, which include structural elements similar to the compound , suggesting potential applications in treating bacterial infections (Menteşe et al., 2013).

Anticonvulsant Activity

- Research on amides derived from pyrrolidin-1-yl-acetic acid, structurally related to the compound , has shown anticonvulsant activity, suggesting potential therapeutic applications for epilepsy (Obniska et al., 2015).

Antiproliferative Activities

- A study on the antimicrobial and anti-proliferative activities of Mannich bases related to the compound indicates potential applications in cancer therapy (Al-Wahaibi et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[(3,4-dimethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32FN3O4/c1-5-31-18(2)16-22(32)25(27(31)33)26(19-6-11-23(34-3)24(17-19)35-4)30-14-12-29(13-15-30)21-9-7-20(28)8-10-21/h6-11,16-17,26,32H,5,12-15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHVKWHJPHITSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C4=CC=C(C=C4)F)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3,4-dimethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2353917.png)

![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)

![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2353922.png)

![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353923.png)

![methyl 2-[1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate](/img/structure/B2353926.png)

![4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2353930.png)

![1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2353933.png)

![N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide](/img/structure/B2353936.png)

![2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2353937.png)